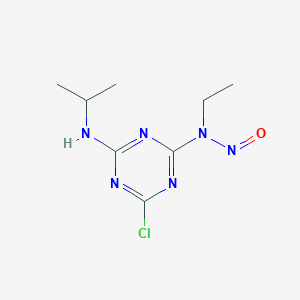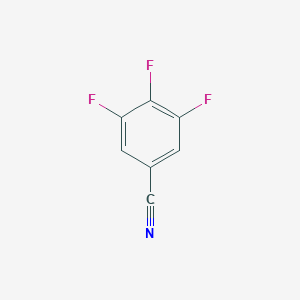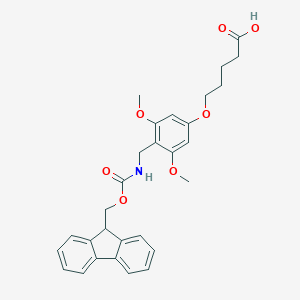
5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid
Vue d'ensemble
Description
The compound "5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid" is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. The molecule contains several functional groups, including an aminomethyl group, a fluorenylmethyloxycarbonyl (Fmoc) protective group, and a dimethoxyphenoxy moiety. These groups suggest that the compound could be used in peptide synthesis, particularly as a linker or a protective group for amino acids during solid-phase peptide synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 3-amino-fluorene derivatives as photocatalysts for decarboxylative arylation reactions is described, which could be relevant to the synthesis of fluorenylmethyloxycarbonyl-protected amino acids . Additionally, the synthesis of valeric acid derivatives with different substituents has been reported, such as the synthesis of 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a significant degree of rigidity due to the presence of the fluorenyl group. The dimethoxyphenoxy moiety could introduce additional steric considerations, which may affect the reactivity and orientation of the molecule during chemical reactions. X-ray crystallography of related compounds, such as cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, provides insights into the three-dimensional arrangement of such molecules .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The Fmoc group is commonly used in peptide synthesis to protect the amine functionality of amino acids and can be removed under basic conditions. The reductive amination reaction on related linkers, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, has been studied, indicating that the compound could undergo similar reactions with primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of the dimethoxy groups suggests increased solubility in organic solvents, which is beneficial for reactions in liquid chromatography and solid-phase synthesis. The fluorescence derivatization of amino acids with related compounds, such as 4-(5',6'-dimethoxybenzothiazolyl)phenylisothiocyanate, demonstrates the potential for the compound to be used in analytical applications, such as in the detection of amino acids .
Applications De Recherche Scientifique
Peptide Synthesis
5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid has been widely utilized in peptide synthesis. Albericio and Bárány (1991) demonstrated its application in solid-phase peptide synthesis using 9-fluorenylmethyloxycarbonyl (Fmoc) for N α -amino protection. This method efficiently produces protected peptide acids needed for segment condensation studies in excellent yields and purities (Albericio & Bárány, 1991).
Synthesis of Peptide N-alkylamides
Another application is in the synthesis of peptide N-alkylamides. Songster, Vagner, and Bárány (2004) utilized this compound for the preparation of peptide N-alkylamides, demonstrating its effectiveness in the synthesis of LHRH analogues (Songster, Vagner, & Bárány, 2004).
Comparative Assessment in Solid Phase Synthesis
Bui et al. (2004) conducted a comparative study using this compound in the Multipin™ method of solid-phase synthesis, assessing its applicability to a broad range of primary amines (Bui et al., 2004).
Solid-Phase Synthesis of C-Terminal Peptide Amides
Albericio and Bárány (2009) also reported on the synthesis of C-terminal peptide amides under mild conditions using polymer-supported benzylamides derived from 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid, demonstrating high yields and purities (Albericio & Bárány, 2009).
Orientations Futures
The PAL handle has shown promise in the synthesis of peptide amides, and its use could be expanded to other areas of peptide synthesis . Future research may focus on improving the efficiency of the synthesis process, exploring new applications, and developing safer and more environmentally friendly methods for synthesis and disposal.
Propriétés
IUPAC Name |
5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-34-26-15-19(36-14-8-7-13-28(31)32)16-27(35-2)24(26)17-30-29(33)37-18-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3,(H,30,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYUCXIJDKHOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150966 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
CAS RN |
115109-65-4 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115109654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
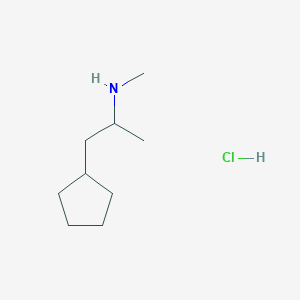
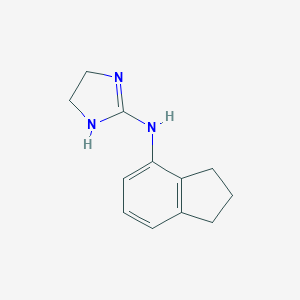
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
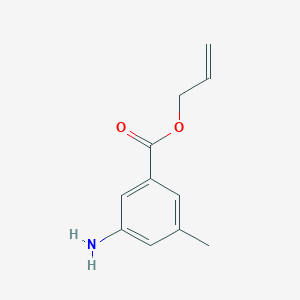
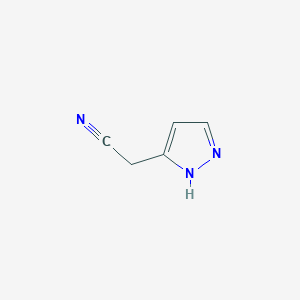
![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
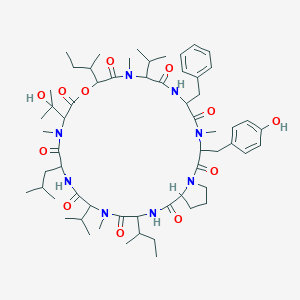
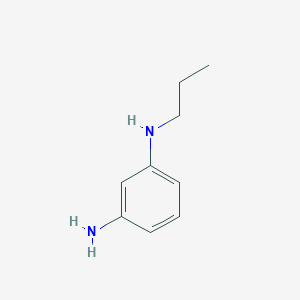
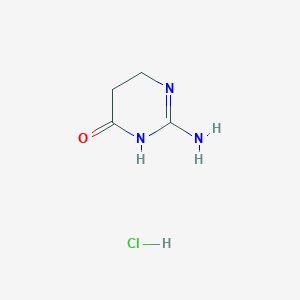
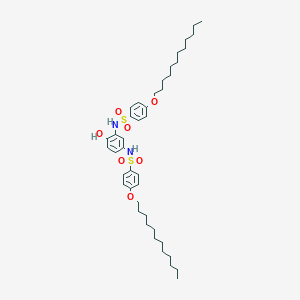
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
